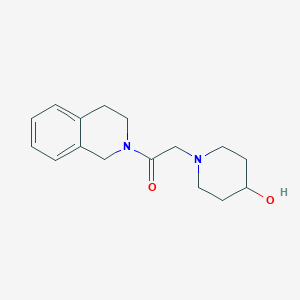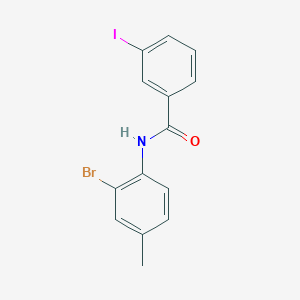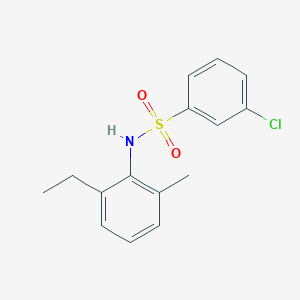
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic organic molecule that belongs to the class of chromen derivatives. It has been synthesized using various methods, and its properties and effects have been studied in detail.
Aplicaciones Científicas De Investigación
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been used as a starting material for the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of (6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone is not fully understood, but it has been suggested that it exerts its effects by inhibiting specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield and purity. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. In addition, its effects can vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of (6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on specific signaling pathways and enzymes to better understand its mechanism of action. In addition, the synthesis of new derivatives of this compound can be explored to obtain molecules with improved properties and effects. Finally, the use of this compound in combination with other drugs or therapies can be studied to enhance its effectiveness.
Métodos De Síntesis
Several methods have been used to synthesize (6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone. One common method involves the reaction of 6-chloro-3-formylchromone with morpholine in the presence of a suitable catalyst. Another method involves the reaction of 6-chloro-3-hydroxychromone with morpholine and paraformaldehyde. The synthesis of this compound has been optimized to obtain high yield and purity.
Propiedades
IUPAC Name |
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-1-2-13-10(8-12)7-11(9-19-13)14(17)16-3-5-18-6-4-16/h1-2,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWLMBPOZMGEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-2H-chromen-3-yl)-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methyl]piperidin-4-ol](/img/structure/B7480202.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-ol](/img/structure/B7480204.png)
![2-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480211.png)
![1-(2,3-Dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7480219.png)

![N-butyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B7480235.png)


![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(3-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7480253.png)
![2-[(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)methyl]benzonitrile](/img/structure/B7480263.png)
![N-(2,5-difluorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7480278.png)
